4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride
Description
Properties
IUPAC Name |
4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S.ClH/c10-7(11)6-9-4-1-2-8-3-5(4)12-6;/h8H,1-3H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXOHPQQBQEJGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(S2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1965310-23-9 | |
| Record name | Thiazolo[5,4-c]pyridine-2-carboxylic acid, 4,5,6,7-tetrahydro-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1965310-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Detailed Preparation Method (Preferred Industrial Process)
The most efficient and industrially viable method is summarized from patent CN114044783A and US8058440B2, emphasizing yield, safety, and simplicity.
| Step | Reaction | Reagents/Conditions | Key Parameters | Outcome |
|---|---|---|---|---|
| 1 | Condensation | 3-bromo-1-methyl-piperidin-4-one + ethyl thiooxamide, base (Na2CO3, K2CO3, NaOH, KOH, or triethylamine), ethanol solvent | 50–85 °C, 6–16 h (preferably 8–12 h) | Ethyl 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate |
| 2 | Hydrolysis & Hydrochlorination | Aqueous NaOH (5 M), ethanol solvent, reflux | 40–70 °C, 2–8 h hydrolysis, pH adjusted to 1–3 with HCl under ice bath (<5 °C) | 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride |
- Hydrolysis is performed by dissolving the ethyl ester in ethanol, adding aqueous sodium hydroxide, and refluxing for 4 hours.
- After cooling, solvent evaporation is followed by dissolution in water and extraction with ethyl acetate to remove impurities.
- Acidification with concentrated hydrochloric acid under an ice bath precipitates the hydrochloride salt.
- The product is isolated by filtration and drying.
Reaction Mechanism Insights and Conditions
- Condensation Reaction: The base catalyzes the nucleophilic attack of ethyl thiooxamide on the brominated piperidinone, forming the thiazolo ring via cyclization.
- Hydrolysis: The ester group is converted to the carboxylic acid under alkaline conditions, followed by acidification to form the hydrochloride salt.
- Hydrochlorination: Controlled pH (1–3) and low temperature (<5 °C) are critical to obtain high purity and yield of the hydrochloride salt.
Comparative Yield and Purity Data
| Method | Total Yield (%) | Purity (%) | Safety & Scalability | Comments |
|---|---|---|---|---|
| Traditional Sandmeyer-based routes | <40% | Not specified | Low, hazardous, difficult scale-up | Multiple steps, dangerous reagents |
| Improved Condensation + Hydrolysis (CN114044783A) | ~65% | 98.5% | High, safer, scalable | Simple post-treatment, fewer steps |
Additional Process Notes and Optimization
- Aromatic hydrocarbon solvents such as toluene are preferred for some intermediate steps, but ethanol is favored for hydrolysis due to solubility and safety.
- Alkali metal hydroxides used include sodium hydroxide, potassium hydroxide, and lithium hydroxide, with lithium hydroxide preferred for some hydrolysis steps due to efficiency.
- Reaction times vary from 1 hour to 24 hours depending on the step, with 5–10 hours typical for hydrolysis.
- Isolation of intermediates and final product as stable salts improves handling and storage.
Summary Table of Key Reagents and Conditions
| Reagent/Condition | Role | Preferred Options | Temperature Range | Reaction Time |
|---|---|---|---|---|
| 3-bromo-1-methyl-piperidin-4-one | Starting material | - | 50–85 °C (condensation) | 6–16 h |
| Ethyl thiooxamide | Thiazole ring formation | - | 50–85 °C (condensation) | 6–16 h |
| Base (Na2CO3, K2CO3, NaOH, KOH, triethylamine) | Catalyze condensation | Na2CO3, K2CO3 preferred | - | - |
| Sodium hydroxide (5 M) | Hydrolysis | NaOH preferred | Reflux (40–70 °C) | 2–8 h |
| Hydrochloric acid (36–38%) | Hydrochlorination, pH adjustment | HCl preferred | <5 °C (ice bath) | - |
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various chemical derivatives.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact pathways and targets depend on the specific application and the derivatives formed from this compound .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 5-Methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride
- CAS No.: 720720-96-7
- Molecular Formula : C₈H₁₁ClN₂O₂S
- Molecular Weight : 234.70 g/mol
- Appearance : Pale beige or yellow crystalline solid (hygroscopic) .
- Melting Point : 199–203°C .
- Solubility: Slightly soluble in aqueous acid, DMSO (heated), methanol (heated), and water .
Comparison with Structurally Similar Compounds
The tetrahydrothiazolo[5,4-c]pyridine framework is versatile, with modifications altering physicochemical properties and applications. Key analogs include:
Ethyl 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate Hydrochloride
- CAS No.: 1186663-33-1 .
- Key Differences :
- Substituent : Ethyl ester group at position 2 (vs. carboxylic acid in the parent compound).
- Impact : Increased lipophilicity enhances solubility in organic solvents, favoring use in coupling reactions.
- Application : Intermediate for prodrugs or esters requiring hydrolysis to active carboxylic acid forms .
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid (Free Base)
- CAS No.: 758685-72-2 .
- Key Differences: Form: Free base lacks the hydrochloride counterion. Solubility: Lower water solubility compared to the hydrochloride salt, complicating formulation but useful in non-polar reaction environments .
2-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine Hydrochloride
- CAS No.: 742682112-79-2 .
- Key Differences: Ring Fusion: Thiazolo[4,5-c]pyridine (vs. [5,4-c] in the parent), altering electronic distribution. Substituent: Methyl group at position 2 (vs. carboxylic acid). Application: Likely used as a building block for non-carboxylic acid derivatives, such as amines or ethers .
Ethyl 5-Boc-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate
- Key Feature : Boc (tert-butyloxycarbonyl) protection at the 5-position nitrogen .
- Impact : Facilitates selective reactions at the carboxylic acid or thiazole positions without nitrogen interference.
Comparative Analysis Table
Biological Activity
4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride (CAS No. 720720-96-7) is a chemical compound with significant biological activity. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, research findings, and relevant case studies.
- Molecular Formula : C₈H₁₁ClN₂O₂S
- Molecular Weight : 234.70 g/mol
- Physical Form : White crystalline solid
- Purity : ≥97% (HPLC)
Biological Activity
The biological activity of this compound has been investigated in various studies. The compound exhibits several pharmacological properties:
- Inhibition of Enzymatic Activity : Research indicates that this compound can inhibit specific enzymes involved in disease processes. For instance, it has been shown to act as an inhibitor for PARK7 (also known as DJ-1), a protein implicated in Parkinson's disease and other neurodegenerative disorders. The inhibition mechanism involves covalent modification of the active site cysteine residue in PARK7 .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. The structural features of the thiazolo-pyridine framework contribute to its ability to disrupt bacterial cell wall synthesis .
- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory potential of this compound, suggesting it may modulate inflammatory pathways through inhibition of pro-inflammatory cytokines .
Enzyme Inhibition Studies
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of tetrahydrothiazolo[5,4-c]pyridine exhibited selective inhibitory effects on PARK7 with IC50 values in the submicromolar range. This finding underscores the compound's potential as a lead structure for developing new PARK7 inhibitors .
Antimicrobial Testing
In a series of antimicrobial assays, 5-methyl derivatives of tetrahydrothiazolo[5,4-c]pyridine were tested against various bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL for certain strains .
Anti-inflammatory Mechanisms
Research into the anti-inflammatory properties revealed that treatment with tetrahydrothiazolo[5,4-c]pyridine derivatives resulted in decreased levels of TNF-alpha and IL-6 in vitro. These findings suggest a promising avenue for further exploration in inflammatory diseases .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride, and how are they determined experimentally?
- Answer : The compound is a yellow-to-light brown crystalline solid with a molecular formula C₈H₁₁ClN₂O₂S (MW: 234.71 g/mol) and a melting point of 199–203°C . Its hygroscopic nature necessitates storage in desiccated conditions. Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : To confirm the bicyclic thiazolo-pyridine core and substituents.
- High-Performance Liquid Chromatography (HPLC) : For purity assessment (e.g., using C18 columns and UV detection at 254 nm, as described for structurally similar hydrochlorides) .
- Differential Scanning Calorimetry (DSC) : To validate the melting point range and detect polymorphic transitions .
Q. What synthetic routes are commonly employed to prepare this compound, and what intermediates are critical?
- Answer : A multi-step synthesis involves:
Cyclocondensation : Reacting N-methyl-4-piperidone with sulfur and cyanamide to form the thiazolo-pyridine core.
Functionalization : Sequential steps like Sandmeyer bromination, lithium-halogen exchange, carboxylation with CO₂, and salt formation with HCl .
- Key Intermediate : Ethyl 5-Boc-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate (CAS 1053656-51-1) is pivotal for introducing the carboxylic acid group .
- Alternative Route : Deprotection of tert-butoxycarbonyl (Boc)-protected precursors using HCl in methanol (e.g., 6-Boc-tetrahydrothienopyridine → hydrochloride salt) .
Q. How should researchers handle and store this compound to ensure stability?
- Answer : Due to its hygroscopicity, store under inert gas (argon/nitrogen) in sealed containers at 2–8°C. Pre-dry the compound under vacuum (40–60°C) before use in moisture-sensitive reactions. Degradation products (e.g., free carboxylic acid) can be monitored via TLC or HPLC .
Advanced Research Questions
Q. What strategies optimize yield and purity during large-scale synthesis?
- Answer : Critical parameters include:
- Temperature Control : Maintain ≤0°C during lithiation steps to prevent side reactions.
- Catalyst Selection : Use freshly distilled n-BuLi for efficient halogen-lithium exchange.
- Workup Protocols : Neutralize excess HCl post-carboxylation using aqueous NaHCO₃, followed by recrystallization from ethanol/water (3:1 v/v) to isolate high-purity product .
Q. How can analytical challenges, such as co-eluting impurities in HPLC, be resolved?
- Answer :
- Gradient Elution : Adjust mobile phase (e.g., 0.1% trifluoroacetic acid in water/acetonitrile) to separate impurities.
- Mass Spectrometry (LC-MS) : Identify impurities via molecular ion peaks (e.g., dechlorinated byproduct at m/z 199.1).
- Ion-Pair Chromatography : Use tetrabutylammonium phosphate to improve resolution of ionic species .
Q. What structural analogs of this compound have been explored, and how do modifications impact biological activity?
- Answer : Common derivatives include:
- 5-Methyl variant (CAS 720720-96-7): Enhanced lipophilicity (logP ~1.2) for improved membrane permeability .
- 2-Amino derivatives (e.g., CAS 17899-48-8): Used as intermediates for further functionalization (e.g., coupling with pharmacophores) .
- Brominated analogs (e.g., CAS 143150-92-9): Enable cross-coupling reactions (e.g., Suzuki-Miyaura) for diversity-oriented synthesis .
Q. How can contradictions in reported melting points or spectral data be addressed?
- Answer : Discrepancies may arise from polymorphic forms or residual solvents. Mitigation steps:
- Single-Crystal X-ray Diffraction (SCXRD) : Confirm crystal structure and hydrogen-bonding patterns.
- Thermogravimetric Analysis (TGA) : Detect solvent retention (e.g., water or ethanol) affecting thermal properties .
Q. What challenges arise when scaling up synthesis, and how are they managed?
- Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
